molecular formula C8H14O4 B8417969 4-[1,3]Dioxan-2-yl-butyric acid

4-[1,3]Dioxan-2-yl-butyric acid

Cat. No. B8417969
M. Wt: 174.19 g/mol
InChI Key: LGCYCNSMVCUZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,3]Dioxan-2-yl-butyric acid is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[1,3]Dioxan-2-yl-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1,3]Dioxan-2-yl-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[1,3]Dioxan-2-yl-butyric acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-(1,3-dioxan-2-yl)butanoic acid

InChI

InChI=1S/C8H14O4/c9-7(10)3-1-4-8-11-5-2-6-12-8/h8H,1-6H2,(H,9,10)

InChI Key

LGCYCNSMVCUZJY-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[1,3]Dioxan-2-yl-butyric acid methyl ester (6.8 g, 0.036 mol) was added to a stirred solution of sodium hydroxide (1.87 g, 0.047 mol) in water (30 ml) and methanol (30 ml). The mixture was stirred for 18 h at room temperature and then the solvent evaporated. The residue was partitioned between ethyl acetate (100 ml) and water (100 ml) and cooled to 0° C. The mixture was acidified with hydrochloric acid (1M) to pH 2 and the layers separated. The aqueous layer was further extracted with cold ethyl acetate (100 ml) and the combined organic layers washed with brine (100 ml) and then dried (Na2SO4). The solvents were evaporated and the crude solid (5.56 g) was used in the next step.
Name
4-[1,3]Dioxan-2-yl-butyric acid methyl ester
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.